molecular formula C12H16O2 B589253 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 CAS No. 1794737-30-6

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11

Cat. No. B589253
CAS RN: 1794737-30-6
M. Wt: 203.325
InChI Key: GPKRKAFTZYODFF-WOHCQCBNSA-N
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Description

“6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” is a deuterated form of the organic compound “6-Cyclohexyl-4-methyl-2H-pyran-2-one”. It has a molecular formula of C13D11O2 and a molecular weight of 208.31 g/mol . This compound is primarily used in the field of NMR spectroscopy as a reference standard for the analysis of other organic compounds .


Molecular Structure Analysis

The molecular structure of “6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The compound also contains a cyclohexyl group and a methyl group attached to the pyran ring .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” are not available, the non-deuterated form has been used in the preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles and 5-oxopyrano[4,3-b]pyridines through 1,3-dipolar cycloadditions and reactions with β-dicarbonyl compounds.


Physical And Chemical Properties Analysis

“6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” is a colorless liquid with a boiling point of 305-306°C . It has a density of 1.1±0.1 g/cm³, a boiling point of 332.2±11.0 °C at 760 mmHg, and a flash point of 137.5±16.7 °C . The compound has a molar refractivity of 54.4±0.3 cm³ and a molar volume of 176.7±3.0 cm³ .

Future Directions

The primary usage of “6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” is in the field of NMR spectroscopy, where it is used as a reference standard in the analysis of other organic compounds . Its deuterated form allows for more precise measurements and accurate analysis of the chemical properties of other molecules, making it an essential tool for researchers in this field . Future research may explore its potential applications in other areas of organic chemistry.

properties

IUPAC Name

4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKRKAFTZYODFF-WOHCQCBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)O2)C)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11

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